molecular formula C17H13FN2O2 B15289658 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile CAS No. 304854-07-7

5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile

Cat. No.: B15289658
CAS No.: 304854-07-7
M. Wt: 296.29 g/mol
InChI Key: QYXWQJJMCRIUKE-UHFFFAOYSA-N
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Description

5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile is a complex organic compound that features a benzo[d][1,3]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile typically involves multiple steps. One common method includes the formation of the benzo[d][1,3]oxazine ring through a cyclization reaction. This is followed by the introduction of the fluorobenzonitrile moiety via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazine ring or the nitrile group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorobenzonitrile moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various substituents at the fluorobenzonitrile moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the fluorobenzonitrile moiety is particularly interesting for its ability to interact with biological targets.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The structural features of the compound make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The fluorobenzonitrile moiety can form strong interactions with enzymes and receptors, leading to the modulation of biological pathways. The oxazine ring system may also contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-1H-pyrrole-2-carbonitrile
  • 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzonitrile
  • [(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid

Uniqueness

Compared to similar compounds, 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile stands out due to the presence of both the oxazine ring and the fluorobenzonitrile moiety. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

304854-07-7

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

5-(4,4-dimethyl-2-oxo-1H-3,1-benzoxazin-6-yl)-2-fluorobenzonitrile

InChI

InChI=1S/C17H13FN2O2/c1-17(2)13-8-11(4-6-15(13)20-16(21)22-17)10-3-5-14(18)12(7-10)9-19/h3-8H,1-2H3,(H,20,21)

InChI Key

QYXWQJJMCRIUKE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)C#N)NC(=O)O1)C

Origin of Product

United States

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